2,4-diamino-8-methyl-7(8H)-pteridinone

Description

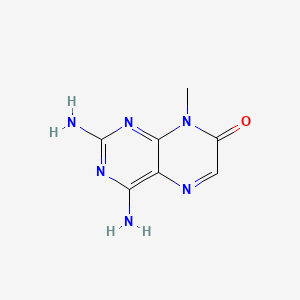

2,4-Diamino-8-methyl-7(8H)-pteridinone is a pteridine derivative characterized by amino groups at positions 2 and 4, a methyl group at position 8, and a ketone at position 7 (Figure 1). This compound belongs to the pteridinone family, which shares structural similarities with purines and has been explored for applications in medicinal chemistry, particularly as kinase inhibitors and nucleoside analogs . Its methyl substituent at N8 enhances steric stability, while the amino groups contribute to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C7H8N6O |

|---|---|

Molecular Weight |

192.182 |

IUPAC Name |

2,4-diamino-8-methylpteridin-7-one |

InChI |

InChI=1S/C7H8N6O/c1-13-3(14)2-10-4-5(8)11-7(9)12-6(4)13/h2H,1H3,(H4,8,9,11,12) |

InChI Key |

HGFSKKGNWPCQPZ-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=NC2=C1N=C(N=C2N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Pteridinone Derivatives

2.4-Diamino-6-phenyl-7(8H)-pteridinone

- Structure : Features a phenyl group at position 6 instead of a methyl group at position 7.

- Properties : The phenyl group improves lipophilicity, enhancing solubility in organic solvents compared to the methyl-substituted analog. This modification was critical in nucleoside synthesis studies but reduced selectivity in kinase inhibition due to steric bulk .

- Application : Investigated as a precursor for glycosylation in nucleoside analogs .

7-Amino-[1,2,4]triazolo[4,3-f]pteridinone Derivatives

- Structure: Incorporates a triazole ring fused to the pteridinone core.

- Activity : Demonstrated potent anti-proliferative effects against cancer cell lines (IC50 values ranging from 0.12–3.8 μM). The triazole moiety enhances binding to Polo-like kinase 1 (PLK1), a key target in oncology .

- SAR : Substitutions at the terminal aniline ring (position B) significantly influence potency, with electron-withdrawing groups improving PLK1 affinity .

Stereochemical and Chiral Effects

(R)- and (S)-Dihydropteridinone Derivatives

- Structure : Dihydro analogs with chiral centers at position 8.

- Activity: (S)-pteridinones with small R1 groups (e.g., methyl) showed 5-fold higher potency against vaccinia-related kinase 1 (VRK1) than (R)-isomers. Larger substituents (e.g., propargyl) reduced this selectivity .

- Key Finding : Absolute configuration critically impacts kinase inhibition, highlighting the importance of stereochemistry in drug design .

Functional Group Modifications

2,4-Dimethoxy-6-methyl-7(8H)-pteridinone

- Structure: Methoxy groups replace amino groups at positions 2 and 4.

- Impact: Methoxy substituents reduce hydrogen-bonding capacity but increase electron density, altering reactivity in redox reactions.

4-(Dimethylamino)-8-methyl-2-(methylthio)-7(8H)-pteridinone

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.